Pennogenin

Catalog No.
S647635
CAS No.
507-89-1
M.F
C27H42O4
M. Wt
430.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pennogenin

CAS Number

507-89-1

Product Name

Pennogenin

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-8,16-diol

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1

InChI Key

SYYHBUHOUUETMI-WJOMMTHPSA-N

SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1

Pennogenin is a steroidal sapogenin derived from various plant sources, most notably from the genus Dioscorea. It is characterized by its spirostanol structure, which contributes to its biological activity and potential therapeutic applications. The compound has garnered interest due to its structural similarities with other steroidal compounds, which may influence its pharmacological properties.

Research suggests Pennogenin exhibits various biological activities:

  • Antioxidant: Studies indicate Pennogenin may have antioxidant properties by inhibiting the production of reactive oxygen species (ROS) [].
  • Autophagy Modulator: Pennogenin derivatives like Pennogenin 3-O-beta-chacotrioside have been shown to modulate autophagy, a cellular recycling process, potentially beneficial in cancer treatment [].
  • Antifungal Activity: Pennogenin might contribute to the antifungal properties observed in extracts from plants containing it.

Pennogenin undergoes various chemical transformations, particularly when reacted with reagents like boron trifluoride diethyl etherate (BF3·Et2O). These reactions can lead to the formation of different derivatives, including acetylated forms. For instance, the reaction of pennogenin diacetate with BF3·Et2O results in the cleavage of the C17-α(OH) group, leading to rearrangement and the formation of novel products . Additionally, its glycosides exhibit strong interactions with platelet receptors, indicating potential for further exploration in medicinal chemistry .

The synthesis of pennogenin can be achieved through several methods. A notable approach involves a ring-switching process that opens the E ring of diosgenin, allowing for hydroxyl-directed diboration and subsequent oxidation to introduce the C17α-OH group . This method highlights the versatility in synthesizing pennogenin and its derivatives for research and therapeutic purposes.

Pennogenin and its derivatives have potential applications in pharmacology due to their biological activities. They are explored for use in:

  • Antifungal agents: Pennogenin tetraglycoside has shown antifungal activity against Fusarium kuroshium, indicating its utility in treating fungal infections .
  • Cardiovascular health: Certain glycosides derived from pennogenin act as platelet agonists, suggesting potential applications in managing cardiovascular conditions .
  • Cancer therapy: While pennogenin itself exhibits limited cytotoxicity, its derivatives may enhance therapeutic efficacy through mechanisms like autophagy induction .

Interaction studies have revealed that pennogenin glycosides can activate platelet aggregation via αIIbβ3 receptors. This activation is influenced by extracellular calcium and secreted adenosine diphosphate (ADP), highlighting their role in hemostatic processes . Understanding these interactions is crucial for developing therapeutic agents targeting platelet function.

Pennogenin shares structural similarities with several other steroidal compounds. Here is a comparison highlighting its uniqueness:

CompoundStructure TypeNotable ActivityUnique Features
DiosgeninSpirostanolAntifungal, anti-inflammatoryPrecursor for synthetic modifications
Ophiopogonin BSpirostanolAnticancerInduces autophagy via different pathways
Spicatoside ASpirostanolCytotoxic against cancer cellsExhibits potent cytotoxic effects
Mannioside AGlycosideCytotoxic effects on cancer cellsStronger cytotoxicity compared to pennogenin

Pennogenin stands out due to its relatively lower cytotoxicity compared to some of its analogs while still retaining significant biological activity through its glycosides. Its unique structural features allow for diverse applications in pharmacology and medicinal chemistry.

Botanical Sources

Pennogenin, a steroidal sapogenin with the molecular formula C₂₇H₄₂O₄, is widely distributed across several plant families, with the most significant concentrations found in specific genera [1] [2] [3]. This oxaspiro compound, chemically identified as spirost-5-en substituted by hydroxy groups at positions 3 and 17 (3β,25R stereoisomer), serves as the aglycone backbone for numerous bioactive steroidal saponins [1] [4].

Paris Species

The genus Paris, belonging to the Melanthiaceae family, represents the most extensively studied and commercially significant source of pennogenin compounds. These perennial herbs contain diverse pennogenin glycosides that serve as the primary active constituents in traditional medicinal applications [5] [6] [7].

3.1.1.1. Paris polyphylla var. chinensis

Paris polyphylla var. chinensis constitutes a major botanical source of pennogenin derivatives, with comprehensive phytochemical analyses revealing the presence of both protopennogenyl glycosides and pennogenyl glycosides throughout various plant tissues [8] [6]. The rhizomes demonstrate the highest concentration of these compounds, followed by fibrous roots and seeds, while aerial parts including leaves and stems contain significantly lower levels [8].

Research utilizing ultra-high performance liquid chromatography tandem quadrupole time-of-flight mass spectrometry has identified 112 steroidal saponins within this variety, with pennogenyl glycosides representing a substantial proportion of the total saponin content [8]. The distribution pattern shows tissue-specific accumulation, with rhizomes and fibrous roots containing primarily protopennogenyl and pennogenyl glycosides, while leaves and stems predominantly contain protodiosgenyl and diosgenyl glycosides [8].

3.1.1.2. Paris polyphylla var. yunnanensis

Paris polyphylla var. yunnanensis has emerged as the most pharmacologically significant variety for pennogenin production, with extensive investigations revealing complex patterns of pennogenin-derived saponin accumulation [9] [10] [11]. Metabolic profiling studies using liquid chromatography-mass spectrometry have documented the tissue-specific distribution of eight major metabolites, including pennogenin-derived polyphyllin VI and polyphyllin VII [6].

The accumulation patterns demonstrate that pennogenin-derived saponins exhibit distinct distribution characteristics compared to diosgenin-related compounds [6]. Polyphyllin VI shows high concentrations in rhizomes, fibril, fruit, and ovary tissues, while polyphyllin VII accumulates predominantly in fibril, fruit, ovary, and petal tissues [6]. These distribution patterns suggest specialized biosynthetic and transport mechanisms for pennogenin derivatives within the plant [6].

Bioassay-guided fractionation studies have isolated and characterized three major pennogenin steroidal saponins from ethanolic extracts, including pennogenin-3-O-α-L-rhamnopyranosyl (1→2)-β-D-glucopyranoside, pennogenin-3-O-α-L-rhamnopyranosyl (1→4)-α-L-rhamnopyranosyl (1→4)-[α-L-rhamnopyranosyl (1→2)]-β-D-glucopyranoside, and 24-α-hydroxyl-pennogenin-3-O-α-L-rhamnopyranosyl (1→2)-[α-L-arabinofuranosyl (1→4)]-β-D-glucopyranoside [9] [12].

3.1.1.3. Paris quadrifolia

Paris quadrifolia, commonly known as herb Paris, represents a European source of pennogenin compounds with documented presence of six distinct pennogenyl saponins in the rhizome tissues [13] [7] [14]. Systematic phytochemical investigation has identified these compounds as pennogenin 3-O-β-D-glucopyranoside, pennogenin 3-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranoside, pennogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside, pennogenin 3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranoside, pennogenin 3-O-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside, and pennogenin 3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside [7] [14].

Notably, four of these spirostan saponins were isolated from Paris quadrifolia for the first time, representing compounds 1-4 in the isolation series [7]. The presence of pennogenin derivatives in this European species demonstrates the widespread distribution of these compounds across different biogeographical regions within the Paris genus [15].

Dracaena cambodiana

Dracaena cambodiana Pierre ex Gagnep., commonly known as the Cambodian dragon tree, represents a significant non-Paris source of pennogenin derivatives [16] [17] [18]. Phytochemical investigations of the trunk tissues have led to the isolation of four undescribed pennogenin-related compounds, including pennogenin-24-yl-O-β-D-glucopyranoside and (25R)-27-hydroxypenogenin 3-O-α-L-rhamnopyranosyl-(1→3)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside [16].

This tree species, ranging from 3 to 10 meters in height, grows specifically in low-elevation forests (0-300 meters) with dry and sandy soil conditions [18] [19]. The dried resin, known as dragon's blood, serves as a traditional medicine and contains steroidal saponins as major constituents [18]. The geographic distribution of Dracaena cambodiana is limited to southern Hainan Island in China and several Southeast Asian countries including Cambodia, Laos, Thailand, and Vietnam [20] [18] [19].

Due to its restricted distribution and overexploitation for medicinal purposes, Dracaena cambodiana has been classified as a Vulnerable species in China since 2001 [20] [18]. The species demonstrates significant ecological importance as a source of pennogenin derivatives in Southeast Asian traditional medicine systems [20].

Cestrum nocturnum (Solanaceae)

Cestrum nocturnum, belonging to the Solanaceae family and commonly known as night-blooming jasmine or lady of the night, represents a unique source of pennogenin tetraglycoside [21] [22] [23]. Antifungal assay-guided fractionation of methanolic crude extracts led to the identification of pennogenin tetraglycoside, specifically characterized as (25R)-5-enspirostan-3-β,17α-diol-3-O-α-L-rhamnopyranosyl-(1-4)-α-L-rhamnopyranosyl-(1-4)-[α-L-rhamnopyranosyl-(1-2)]-β-D-glucopyranoside [21] [23].

This steroidal saponin was identified for the first time in Cestrum nocturnum, marking the initial report of pennogenin derivatives in the Solanaceae family [21] [23]. The compound demonstrates significant biological activity, particularly against fungal pathogens including Fusarium solani and Fusarium kuroshium [21] [24].

Cestrum nocturnum exhibits a remarkably wide global distribution, being native to Central America and the West Indies but extensively naturalized throughout tropical and subtropical regions worldwide [25] [26]. The species thrives in diverse habitats including moist or wet forests, riparian zones, secondary forests, dense lowland forests, scrublands, and disturbed areas [25] [26]. Its adaptability to various environmental conditions has led to its establishment as an invasive species in many Pacific islands and other tropical regions [25].

Other Plant Sources

Several additional plant species have been documented as sources of pennogenin derivatives, expanding the botanical diversity of this compound class [2] [27]. Dracaena mannii contains floribundasaponin A, which is chemically identified as pennogenin-3-O-beta-D-glucopyranoside [27]. This compound was isolated from the stem bark and exhibits anti-inflammatory activity, demonstrating the pharmacological potential of pennogenin derivatives across different Dracaena species [27].

Ypsilandra thibetica and Dioscorea bulbifera have been reported to contain pennogenin 3-O-beta-chacotrioside, indicating the presence of this compound in geographically and taxonomically diverse plant families [28] [29]. The compound pennogenin 3-O-beta-chacotrioside has demonstrated anti-colorectal cancer activity through modulation of autophagy pathways, specifically through increased expression of autophagy-related proteins LC3 and Beclin-1 [30].

Additional sources include various species within the genera Trillium, Heloniopsis, Polygonatum, Trachycarpus, Triteleia, Majanthemum, Ophiopogon, and others, indicating the widespread occurrence of pennogenin derivatives across multiple plant families [7]. These diverse botanical sources suggest that pennogenin biosynthesis represents an evolutionarily conserved pathway for producing defensive secondary metabolites [7].

Geographical Distribution

The geographical distribution of pennogenin-containing plants spans multiple continents and climate zones, with distinct regional concentrations reflecting both natural biogeographical patterns and human cultivation practices [31] [32] [33].

China represents the most significant concentration of pennogenin-producing species, particularly in southwestern regions including Yunnan, Guizhou, and Sichuan provinces [11] [31] [33]. Paris polyphylla varieties demonstrate their highest diversity and abundance in these areas, with Yunnan Province recognized as the typical natural habitat for Paris polyphylla var. yunnanensis [31]. The suitable geographical distribution in China extends across southwest, central, south, east, and northwest regions, with specific environmental requirements including mean temperature of the coldest quarter above 7.0°C, annual mean temperature above 16.25°C, and annual precipitation exceeding 1400 mm [33].

Southeast Asia constitutes another major region for pennogenin-containing plants, with Dracaena cambodiana distributed across the Indochina Peninsula including Cambodia, Laos, Thailand, and Vietnam [20] [34] [18]. The species occurs specifically in low-elevation forests with dry and sandy soils, representing adaptation to specific ecological niches within the region [18] [19].

Europe hosts Paris quadrifolia as the primary pennogenin source, with distribution across deciduous forests in temperate regions [15]. The species grows in calcareous soils and demonstrates adaptation to the European temperate climate zones [15].

The tropical Americas serve as the native region for Cestrum nocturnum, with origins in Central America and the West Indies [25] [26] [35]. From this native range, the species has achieved global distribution through human cultivation and subsequent naturalization [25] [26].

Africa contains several Dracaena species that produce pennogenin derivatives, particularly Dracaena mannii and related species distributed across tropical and subtropical regions of the continent [27] [36].

Climate change projections indicate potential shifts in the geographical distribution of pennogenin-producing species [33]. Modeling studies suggest that suitable areas for Paris polyphylla in China may experience continuous decreasing trends under future climate scenarios, with specific regions including western China, central China, southwest China, and east China identified as potential areas of habitat loss [33].

Ecological Significance

Pennogenin and its derivatives demonstrate substantial ecological significance through multiple mechanisms that contribute to plant survival, environmental adaptation, and ecosystem interactions [37] [38] [39].

Plant Defense Systems: Steroidal saponins containing pennogenin serve as crucial components of plant defense mechanisms against diverse biotic stresses [37] [38]. These compounds function through membrane-disrupting properties that create pores in fungal cell membranes, leading to cell death and providing protection against pathogenic fungi [21] [23]. The ecological importance of this defense mechanism was demonstrated through studies showing that black nightshade plants (Solanum nigrum) lacking the ability to produce steroidal saponins exhibited increased susceptibility to insects including leafhoppers and Colorado potato beetles [38].

Stress Response and Environmental Adaptation: Pennogenin-containing plants demonstrate enhanced responses to both biotic and abiotic environmental stresses [37] [39]. The biosynthesis and accumulation of steroidal saponins increase under stress conditions, including pathogen attack, herbivore pressure, and abiotic stresses such as drought, salinity, and temperature extremes [37]. This stress-induced production represents an adaptive mechanism that allows plants to rapidly mobilize chemical defenses when environmental challenges arise [39].

Herbivore Deterrence: The ecological role of pennogenin derivatives extends to protection against herbivorous animals and insects through multiple mechanisms [37] [40]. These compounds function as feeding deterrents and digestive inhibitors, with their cytotoxic properties disrupting cell membranes in animal digestive systems [37] [40]. Research has documented strong antifeedant effects of steroidal saponins against Lepidoptera insects, demonstrating the effectiveness of these compounds in reducing herbivore pressure [37].

Soil and Rhizosphere Interactions: Pennogenin-containing plants influence soil chemistry and microbial communities through root exudation of secondary metabolites [41] [42]. These compounds participate in rhizosphere interactions that affect soil microorganism composition, nutrient availability, and chemical properties of the surrounding soil environment [41]. The released compounds trigger redox reactions and selectively influence the growth of soil microorganisms, contributing to plant-soil feedback mechanisms [41].

Conservation and Biodiversity Implications: The ecological significance of pennogenin-producing plants extends to broader conservation concerns, particularly for species facing habitat loss and overharvesting pressure [32] [43] [20]. Paris polyphylla varieties experience resource depletion due to extensive harvesting for traditional medicine, while Dracaena cambodiana has been classified as vulnerable due to restricted distribution and overexploitation [20]. These conservation challenges highlight the ecological importance of maintaining sustainable populations of pennogenin-producing species [32].

Ecosystem Service Provision: Pennogenin-containing plants contribute to ecosystem services through their roles in maintaining plant community stability, supporting biodiversity, and providing genetic resources for pharmaceutical applications [32] [44]. The diverse chemical profiles of these species represent valuable genetic resources that support both traditional medicine systems and modern drug development efforts [32].

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

430.30830982 g/mol

Monoisotopic Mass

430.30830982 g/mol

Heavy Atom Count

31

Wikipedia

Pennogenin

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]

Dates

Last modified: 08-15-2023

Explore Compound Types